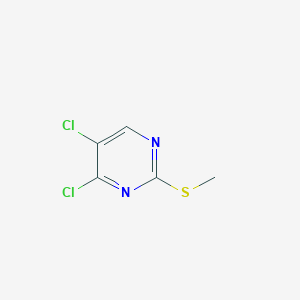

4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATIYCWFOYRIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558262 | |

| Record name | 4,5-Dichloro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99469-85-9 | |

| Record name | 4,5-Dichloro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Dichloro-2-(methylsulfanyl)pyrimidine synthesis from thiobarbituric acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 4,5-dichloro-2-(methylsulfanyl)pyrimidine, a potentially valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, thiobarbituric acid. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from thiobarbituric acid is a multi-step process. The overall strategy involves three key transformations:

-

S-Methylation: The initial step is the selective S-methylation of the thioamide group in thiobarbituric acid to yield 2-(methylthio)pyrimidine-4,6-diol.

-

Chlorination of the Pyrimidine Ring: The hydroxyl groups at positions 4 and 6 of the pyrimidine ring are subsequently replaced with chlorine atoms using a suitable chlorinating agent, affording 4,6-dichloro-2-(methylsulfanyl)pyrimidine.

-

C-5 Chlorination: The final step involves the regioselective chlorination at the C-5 position of the pyrimidine ring to furnish the target compound, this compound.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference.

Step 1: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol

This step involves the S-methylation of thiobarbituric acid. A common and efficient method utilizes an alkyl halide, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Experimental Protocol:

To a stirred suspension of thiobarbituric acid in a suitable solvent such as aqueous ethanol, an equimolar amount of a base (e.g., sodium hydroxide) is added at room temperature. Subsequently, a slight excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide) is added dropwise. The reaction mixture is stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried to afford 2-(methylthio)pyrimidine-4,6-diol.

| Parameter | Value |

| Starting Material | Thiobarbituric acid |

| Reagents | Dimethyl sulfate, Sodium hydroxide |

| Solvent | Aqueous Ethanol |

| Reaction Temperature | Room temperature |

| Reaction Time | 12-24 hours |

| Product | 2-(Methylthio)pyrimidine-4,6-diol |

| Yield | ~92% |

Logical Relationship of Step 1:

Caption: Key components and conditions for the S-methylation of thiobarbituric acid.

Step 2: Synthesis of 4,6-Dichloro-2-(methylsulfanyl)pyrimidine

The dihydroxy intermediate is converted to the corresponding dichloro derivative using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol:

A mixture of 2-(methylthio)pyrimidine-4,6-diol and an excess of phosphorus oxychloride is heated at reflux. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often added to facilitate the reaction. The reaction progress is monitored by TLC. After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is filtered, washed with water, and dried to give 4,6-dichloro-2-(methylsulfanyl)pyrimidine. Purification can be achieved by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 2-(Methylthio)pyrimidine-4,6-diol |

| Reagents | Phosphorus oxychloride (POCl₃) |

| Catalyst | N,N-Dimethylaniline (optional) |

| Reaction Temperature | Reflux (~105 °C) |

| Reaction Time | 2-4 hours |

| Product | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine |

| Yield | ~75-85% |

Logical Relationship of Step 2:

Caption: Chlorination of the pyrimidine ring using phosphorus oxychloride.

Step 3: Synthesis of this compound

The final step is the chlorination of the C-5 position. N-Chlorosuccinimide (NCS) is a widely used reagent for the electrophilic chlorination of electron-rich aromatic and heteroaromatic rings.

Experimental Protocol:

To a solution of 4,6-dichloro-2-(methylsulfanyl)pyrimidine in a suitable aprotic solvent, such as acetonitrile or dichloromethane, N-chlorosuccinimide (1.0-1.2 equivalents) is added. The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel yields the final product, this compound.

| Parameter | Value |

| Starting Material | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine |

| Reagents | N-Chlorosuccinimide (NCS) |

| Solvent | Acetonitrile or Dichloromethane |

| Reaction Temperature | Room temperature to 40 °C |

| Reaction Time | 4-8 hours |

| Product | This compound |

| Yield | Moderate to good (requires optimization) |

Logical Relationship of Step 3:

Caption: C-5 chlorination using N-chlorosuccinimide.

Conclusion

The synthesis of this compound from thiobarbituric acid is a feasible multi-step process. The initial S-methylation and subsequent dichlorination of the pyrimidine ring are well-established reactions with good yields. The final C-5 chlorination, while achievable with reagents like N-chlorosuccinimide, may require further optimization to achieve high yields and purity. This technical guide provides a solid foundation for researchers and drug development professionals to produce this versatile chemical intermediate for further synthetic applications. Careful monitoring of each step and appropriate purification techniques are crucial for obtaining the desired product in high quality.

Spectroscopic Analysis of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine: A Technical Overview

Introduction

4,5-Dichloro-2-(methylsulfanyl)pyrimidine is a substituted pyrimidine derivative. Pyrimidine cores are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. A thorough understanding of the spectroscopic characteristics of such molecules is crucial for their synthesis, identification, and the development of new chemical entities. This guide provides a detailed overview of the expected and comparative spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental data for this specific compound, this document presents predicted data alongside experimental data for the closely related isomer, 4,6-Dichloro-2-(methylthio)pyrimidine, for comparative analysis.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the isomeric compound 4,6-Dichloro-2-(methylthio)pyrimidine.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 1H | H6 (pyrimidine) |

| ~2.6 | Singlet | 3H | -SCH₃ |

| Note: Predicted values are based on chemical shift calculations and analysis of similar structures. |

Table 2: Experimental ¹H NMR Spectroscopic Data for 4,6-Dichloro-2-(methylthio)pyrimidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.46 | Singlet | 1H | H5 (pyrimidine) |

| 2.55 | Singlet | 3H | -SCH₃ |

| Source: PubChem CID 80531.[1] |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C2 (-S-C=N) |

| ~160 | C6 |

| ~157 | C4 |

| ~120 | C5 |

| ~14 | -SCH₃ |

| Note: Predicted values are based on chemical shift calculations and analysis of similar structures. |

Table 4: Experimental IR Spectroscopic Data for 4,6-Dichloro-2-(methylthio)pyrimidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Weak | C-H stretch (aromatic) |

| 2900-3000 | Weak | C-H stretch (methyl) |

| ~1550, ~1520 | Strong | C=N, C=C stretching |

| ~1400 | Medium | C-H bend (methyl) |

| ~800 | Strong | C-Cl stretching |

| Source: Adapted from spectral data for similar pyrimidine structures.[2] |

Table 5: Mass Spectrometry Data for 4,6-Dichloro-2-(methylthio)pyrimidine (GC-MS)

| m/z | Relative Intensity | Assignment |

| 194 | High | [M]⁺ (Molecular ion with ³⁵Cl₂) |

| 196 | Medium | [M+2]⁺ (Isotope peak for one ³⁷Cl) |

| 198 | Low | [M+4]⁺ (Isotope peak for two ³⁷Cl) |

| 179 | Medium | [M-CH₃]⁺ |

| 159 | High | [M-Cl]⁺ |

| Source: PubChem CID 80531.[1] |

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the purified this compound.

-

Transfer the solid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Mix the sample using a vortex or sonicator until the solid is completely dissolved.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Securely cap and label the NMR tube.

-

-

Data Acquisition :

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is set to cover a range of approximately 0-12 ppm.

-

For ¹³C NMR, the spectral width is set to cover a range of approximately 0-200 ppm.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[3]

-

If the resulting film is too thin (weak absorption), add another drop of the solution and let it evaporate.[3]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

3. Mass Spectrometry (MS)

-

Sample Preparation :

-

Dissolve the sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]

-

Take an aliquot (e.g., 100 µL) of this solution and dilute it further with the solvent to a final concentration in the range of 1-10 µg/mL.[4]

-

Ensure no solid particles are present; filter if necessary to prevent blockage of the instrument's sample delivery lines.[4]

-

Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap.[4]

-

-

Data Acquisition :

-

Mass spectra can be obtained using various ionization techniques, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

For EI, the sample is often introduced through a gas chromatograph (GC-MS). The electron energy is typically set to 70 eV.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The resulting spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak is crucial for determining the molecular weight, and the fragmentation pattern provides structural information.[5]

-

References

- 1. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Page loading... [guidechem.com]

- 4. [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[3-[(Z)-pent-1-enyl]sulfonylpropylamino]propyl]amino]butyl] dihydrogen phosphite | C17H33N2O8PS | CID 138753370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. article.sapub.org [article.sapub.org]

Chemical properties and reactivity of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

An In-depth Technical Guide to 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols for this compound. This heterocyclic compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its unique substitution pattern offers multiple reaction sites for derivatization.

Core Chemical Properties

This compound is a substituted pyrimidine ring, a class of compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1] The electron-deficient nature of the pyrimidine ring, further enhanced by the two chloro substituents, dictates its chemical behavior.

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,5-dichloro-2-(methylthio)pyrimidine | |

| CAS Number | 99469-85-9 | [2] |

| Molecular Formula | C₅H₄Cl₂N₂S | [2] |

| Molecular Weight | 195.07 g/mol | [2] |

| Appearance | Light brown solid | [2] |

| Canonical SMILES | CSC1=NC(=C(C(=N1)Cl)Cl) | |

Chemical Reactivity and Mechanisms

The reactivity of this compound is primarily characterized by the susceptibility of its chloro-substituted positions to nucleophilic attack and the ability of the methylsulfanyl group to undergo oxidation.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at positions bearing leaving groups, such as chlorine atoms. The reactivity of halogenated pyrimidines generally follows the order C4(6) > C2 » C5.[3] For the title compound, the primary sites of substitution are the chlorine atoms at the C4 and C5 positions.

-

Regioselectivity: The C4 position is generally more activated towards nucleophilic attack than the C5 position due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate. However, the regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction conditions.[3][4]

-

Common Nucleophiles: A wide range of nucleophiles can displace the chloro groups, including:

-

Amines (Amination): Primary and secondary amines react to form aminopyrimidines, a common scaffold in drug discovery.

-

Alkoxides (Alkoxylation): Sodium or potassium alkoxides can be used to introduce alkoxy groups.

-

Thiols (Thiolation): Thiolates can displace chlorine to form thioethers.

-

Oxidation of the Methylsulfanyl Group

The sulfur atom in the 2-(methylsulfanyl) group is susceptible to oxidation. This reaction is a key strategy for further functionalization at the C2 position.

-

Oxidation to Sulfoxide and Sulfone: The sulfide (-SMe) can be oxidized to a methylsulfinyl (-S(O)Me) and further to a methylsulfonyl (-SO₂Me) group using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[5]

-

Enhanced Reactivity: The methylsulfonyl group is an excellent leaving group, significantly more labile than the original methylsulfanyl group.[5] This allows for a second class of nucleophilic substitutions at the C2 position, enabling the synthesis of trisubstituted pyrimidines.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and its subsequent derivatization.

Synthesis of this compound

This protocol is adapted from a known procedure for the chlorination of a pyrimidinone precursor.[2]

Reaction Scheme: 5-chloro-2-(methylthio)pyrimidin-4(3H)-one + POCl₃ → this compound

Procedure:

-

Suspend 5-chloro-2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, ~8-10 volumes).

-

Heat the suspension to reflux and maintain for 2 hours. The reaction should be monitored for completion (e.g., by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess phosphorus oxychloride under reduced pressure.

-

Carefully quench the residue by adding distilled water (be cautious, the reaction is exothermic).

-

Adjust the pH of the aqueous mixture to 7-8 using a saturated aqueous solution of potassium carbonate.

-

Extract the product from the aqueous layer using dichloromethane (4 x 2 volumes).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a light brown solid.[2]

General Protocol for Nucleophilic Substitution at C4

This generalized protocol illustrates the reaction with an amine nucleophile.

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMAc, or NMP).

-

Add the amine nucleophile (1-1.2 equivalents).

-

Add a non-nucleophilic base (1.2-1.5 equivalents), such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl byproduct.

-

Stir the reaction at room temperature or heat as required, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol for Oxidation of the Sulfide to Sulfone

This protocol is based on the oxidation of a similar methylsulfanyl pyrimidine.[5]

Procedure:

-

Dissolve this compound (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the 4,5-dichloro-2-(methylsulfonyl)pyrimidine product, which can be further purified if necessary.

Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry.[1] this compound provides a platform for generating diverse molecular libraries. The differential reactivity of the C4/C5 chloro groups and the C2 methylsulfanyl group allows for sequential and site-selective modifications. This enables the synthesis of complex molecules with potential applications as:

-

Kinase Inhibitors: The pyrimidine core is prevalent in many approved kinase inhibitors.

-

Antiviral and Anticancer Agents: Fluorinated pyrimidines are known anticancer drugs, and various substituted pyrimidines show a broad range of biological activities.[6][7][8]

-

Scaffolds for Agrochemicals: Pyrimidine derivatives are also used in the development of fungicides and other crop protection agents.[7]

Conclusion

This compound is a valuable and highly reactive intermediate. A thorough understanding of its reactivity, particularly the regioselectivity of nucleophilic aromatic substitution and the potential for oxidation of the methylsulfanyl group, allows researchers to strategically design and execute synthetic routes toward novel and complex target molecules. The protocols provided herein serve as a practical guide for the utilization of this compound in a laboratory setting.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine, 4,5-dichloro-2-(methylthio)- CAS#: 99469-85-9 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 8. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 4,5-Dichloro-2-(methylsulfanyl)pyrimidine synthesis

An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, reaction protocols, and quantitative data to assist researchers in selecting the optimal synthetic strategy.

Core Synthetic Pathways

The synthesis of this compound can be achieved through several distinct pathways, primarily involving the construction and subsequent functionalization of the pyrimidine ring. The most prevalent methods utilize readily available precursors such as 5-chloro-2-(methylthio)pyrimidin-4(3H)-one or start from more fundamental building blocks like thiobarbituric acid or diethyl malonate.

Route 1: Chlorination of 5-Chloro-2-(methylthio)pyrimidin-4-ol

A direct and high-yielding method involves the chlorination of 5-chloro-2-(methylthio)pyrimidin-4(3H)-one.[1] This method is efficient for researchers who have access to the pyrimidinone precursor.

Route 2: Synthesis from Thiobarbituric Acid

A cost-effective and high-yielding two-step process begins with the readily available thiobarbituric acid.[2] This route first produces 4,6-dichloro-2-(methylthio)pyrimidine, which can then be further functionalized.

Route 3: Multi-step Synthesis from Diethyl Malonate

A more extended, four-step synthesis starts from diethyl malonate.[3] This pathway involves nitration, cyclization with thiourea, methylation, and finally chlorination to yield a related nitro-substituted pyrimidine. While more complex, it offers flexibility in introducing substituents.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic transformations discussed.

| Starting Material | Product | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| 5-Chloro-2-(methylthio)pyrimidin-4(3H)-one | This compound | POCl₃ | None | Reflux, 2 hours | 86 | [1] |

| Thiobarbituric Acid | 4,6-Dichloro-2-(methylthio)pyrimidine | Not specified | Not specified | Two steps | 92 (overall) | [2] |

| Diethyl Malonate | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | 1. Conc. HNO₃2. Thiourea, NaOEt3. (CH₃)₂SO₄4. POCl₃, N,N-dimethylaniline | Ethanol (step 2) | Step-wise reaction | Not specified for all steps | [3] |

| 4,6-Dichloro-2-(methylthio)pyrimidine | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | EtONa | EtOH | ~20°C, 2 hours | 89 | [4][5] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Chloro-2-(methylthio)pyrimidin-4(3H)-one[1]

-

Suspend 5-chloro-2-(methylthio)pyrimidin-4(3H)-one (24 g, 0.136 mol) in phosphorus oxychloride (POCl₃, 200 mL).

-

Heat the suspension to reflux for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove excess POCl₃ under reduced pressure.

-

Treat the residue with distilled water (150 mL).

-

Adjust the pH to 7-8 with an aqueous solution of potassium carbonate.

-

Extract the mixture with dichloromethane (4 x 50 mL).

-

Combine the organic layers, wash with saturated saline (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Dry the resulting solid in a vacuum to obtain this compound (23 g, 86% yield) as a light brown solid.

Protocol 2: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine from Thiobarbituric Acid[2]

While the specific two-step reaction details from thiobarbituric acid to 4,6-dichloro-2-(methylthio)pyrimidine are noted to have a high overall yield of 92%, the specific reagents and conditions for each step are not detailed in the provided search result. However, this route is highlighted as a viable and efficient option due to the low cost and availability of thiobarbituric acid.

Protocol 3: Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine from Diethyl Malonate[3]

This is a four-step process:

-

Nitration: Diethyl malonate is nitrated using concentrated or fuming nitric acid.

-

Cyclization: The resulting nitro-diethyl malonate is cyclized with thiourea in the presence of a sodium alkoxide to form the pyrimidine ring.

-

Methylation: The hydroxyl groups on the pyrimidine ring are methylated using dimethyl sulfate.

-

Chlorination: The dihydroxy-pyrimidine is chlorinated using phosphorus oxychloride with a small amount of N,N-dimethylaniline as a catalyst to yield the final product.

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the key synthetic routes.

Caption: Key synthetic routes to dichlorinated methylsulfanylpyrimidines.

Caption: Multi-step synthesis starting from diethyl malonate.

References

- 1. Pyrimidine, 4,5-dichloro-2-(methylthio)- CAS#: 99469-85-9 [m.chemicalbook.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]

The Diverse Biological Activities of Pyrimidine-Based Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are inherently recognized by biological systems, making them privileged structures in drug design. This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine-based compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their significant roles as anticancer, antimicrobial, antiviral, and kinase-inhibiting agents, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of their therapeutic potential.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine analogs have long been a mainstay in cancer chemotherapy. Their structural similarity to endogenous pyrimidines allows them to interfere with nucleic acid synthesis and repair, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2] 5-Fluorouracil (5-FU), a classic example, has been used for decades in the treatment of various solid tumors.[3] More recent research has focused on developing novel pyrimidine derivatives with improved efficacy and selectivity, targeting specific enzymes and signaling pathways involved in cancer progression.[4][5]

Table 1: Anticancer Activity of Representative Pyrimidine-Based Compounds

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [6] |

| Thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | [5] |

| Thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 25.4 | [5] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [3] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [3] |

| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid 2 | MCF-7 (Breast) | 13.89 - 19.43 | [2] |

| Thiouracil amide derivative 9 | Human breast cancer cells | 18 | [2] |

| Pyrrolo[2,3-d]pyrimidin-6-one derivative 5 | A549 (Lung) | 15.3 | [2] |

| Pyrrolo[2,3-d]pyrimidin-6-one derivative 6 | MCF-7 (Breast) | 10.9 | [2] |

Antimicrobial Activity of Pyrimidine Derivatives

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[7][8] Their mechanisms of action often involve the inhibition of essential microbial enzymes or interference with microbial DNA synthesis. The versatility of the pyrimidine scaffold allows for structural modifications to enhance potency and broaden the spectrum of activity against various pathogens.[9]

Table 2: Antimicrobial Activity of Representative Pyrimidine-Based Compounds

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference(s) |

| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one 7a,d | Bacteria | 4-12 (µmol L⁻¹) | [7] |

| Pyrrolo[2,1-b][10][11]benzothiazole 9d | Bacteria | 4-10 (µmol L⁻¹) | [7] |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivative IV | Bacteria | 0.25 - 2.0 | [12] |

| Pyrimidine derivative S1 | S. aureus | 16.26 | [9] |

| Pyrimidine derivative S7 | B. subtilis | 17.34 | [9] |

| Pyrimidine derivative S7 | E. coli | 17.34 | [9] |

| Pyridothienopyrimidine derivatives | Gram-positive & Gram-negative bacteria | Significant activity | [13] |

Antiviral Activity of Pyrimidine Nucleosides

Pyrimidine nucleoside analogs are a critical class of antiviral drugs, particularly effective against DNA viruses and retroviruses.[14] These compounds act as chain terminators during viral DNA or RNA synthesis, a mechanism famously employed by Zidovudine (AZT), an early anti-HIV therapeutic.[15] The antiviral activity is highly dependent on the nature of the sugar moiety and substitutions on the pyrimidine ring.[14][15] Research in this area continues to yield new compounds with improved safety profiles and efficacy against a range of viral pathogens.

Table 3: Antiviral Activity of Representative Pyrimidine-Based Compounds

| Compound/Derivative | Virus | IC50 (µM) | Reference(s) |

| NBD-14204 | HIV-1 (clinical isolates) | 0.24 - 0.9 | [16] |

| NBD-14208 | HIV-1 (clinical isolates) | 0.66 - 5.7 | [16] |

| Pyrimidine NNRTI 48 | HIV-1 (wild type & resistant mutants) | 0.00343 - 0.0118 | [17] |

| Arabinosylcytosine | Herpes simplex virus, Vaccinia virus | High activity | [14] |

| 5-Fluorouridine | RNA viruses | Active | [14] |

Kinase Inhibitory Activity of Pyrimidine-Based Compounds

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.[18] Many pyrimidine-based kinase inhibitors target the ATP-binding site of kinases, effectively blocking their catalytic activity and downstream signaling.[19][20] This has led to the development of several successful targeted cancer therapies.

Table 4: Kinase Inhibitory Activity of Representative Pyrimidine-Based Compounds

| Compound/Derivative Class | Target Kinase(s) | IC50 (nM) | Reference(s) |

| Pyrrolo[2,3-d]pyrimidine 5k | EGFR | 79 | [18] |

| Pyrrolo[2,3-d]pyrimidine 5k | Her2 | 40 | [18] |

| Pyrrolo[2,3-d]pyrimidine 5k | VEGFR2 | - | [18] |

| Pyrrolo[2,3-d]pyrimidine 5k | CDK2 | 204 | [18] |

| Pyrimidine-based derivative 13 | Aurora A | < 200 | [19][21] |

| Pyrazolo[3,4-d]pyrimidine SI306 | Src | 7,200 - 11,200 (on GBM cells) | [22] |

| Pyrido[2,3-d]pyrimidine-4(3H)-one 11 | EGFRWT | 99 | [2] |

| Pyrido[2,3-d]pyrimidine-4(3H)-one 11 | EGFRT790M | 123 | [2] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[23][24]

Materials:

-

96-well plates

-

Test compound stock solutions

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-based compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[24]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Agar Disk Diffusion Method for Antimicrobial Susceptibility Testing

The agar disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.[10][25][26] A paper disk impregnated with the test compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disk.

Materials:

-

Petri plates with Mueller-Hinton agar[10]

-

Sterile paper disks (6 mm diameter)

-

Test compound solutions of known concentrations

-

Bacterial cultures

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of the Mueller-Hinton agar plate using a sterile swab to create a confluent lawn of growth.[10]

-

Disk Application: Aseptically apply paper disks impregnated with known concentrations of the pyrimidine derivatives onto the surface of the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[27]

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

-

Interpretation: The size of the zone of inhibition is correlated with the susceptibility of the microorganism to the compound.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[28][29] It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death in a monolayer.

Materials:

-

6-well or 12-well plates with confluent cell monolayers

-

Virus stock of known titer

-

Test compound solutions

-

Cell culture medium

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed susceptible cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a standardized amount of virus for 1-2 hours to allow for viral attachment.[30]

-

Compound Treatment: After the adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the pyrimidine compound.[31]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

Plaque Visualization: Remove the overlay and stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.[31]

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

In vitro kinase assays are biochemical assays designed to measure the activity of a specific kinase and the inhibitory effect of test compounds.[20][32][33] These assays typically involve incubating the kinase with its substrate and ATP, and then detecting the amount of phosphorylated substrate or the amount of ADP produced.

Materials:

-

Purified recombinant kinase

-

Specific kinase substrate (peptide or protein)

-

ATP

-

Kinase reaction buffer

-

Test compound solutions

-

Detection reagents (e.g., phosphospecific antibodies, ADP detection kits)

-

Microplate reader (luminescence, fluorescence, or absorbance)

Procedure:

-

Reaction Setup: In a microplate well, combine the kinase, its specific substrate, and the pyrimidine-based inhibitor at various concentrations in a kinase reaction buffer.[32]

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Detection: Stop the reaction and detect the kinase activity. This can be done by:

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Visualizing Key Concepts

Signaling Pathway: EGFR Inhibition

Many pyrimidine-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following diagram illustrates the EGFR signaling pathway and the point of intervention for these inhibitors.

Caption: EGFR signaling pathway and inhibition by pyrimidine-based compounds.

Experimental Workflow: Drug Discovery Pipeline

The discovery and development of novel pyrimidine-based drugs follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

References

- 1. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 2. ijrpr.com [ijrpr.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. asm.org [asm.org]

- 11. texaschildrens.org [texaschildrens.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]

- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bmglabtech.com [bmglabtech.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 26. apec.org [apec.org]

- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 28. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 29. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 30. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

- 33. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of 4,5-dichloro-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-dichloro-2-(methylsulfanyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and agrochemical research.[1][2] This document details the compound's structural and physicochemical characteristics, supported by available experimental and predicted data. It also outlines a key synthetic protocol and discusses its chemical reactivity, stability, and potential applications based on the known biological activities of related pyrimidine derivatives. This guide is intended to be a valuable resource for researchers engaged in the synthesis, development, and application of novel pyrimidine-based molecules.

Introduction

Pyrimidine derivatives are a cornerstone in the development of a wide range of biologically active compounds, including antiviral and anticancer agents.[1][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. This compound serves as a key intermediate, offering multiple reactive sites for the synthesis of more complex molecules.[1][4] The presence of two chlorine atoms and a methylsulfanyl group provides a versatile scaffold for nucleophilic substitution and other chemical modifications, making it a valuable building block in drug discovery and agrochemical synthesis.[1][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 99469-85-9 | |

| Molecular Formula | C₅H₄Cl₂N₂S | |

| Molecular Weight | 195.07 g/mol | |

| Appearance | Light brown solid | |

| Boiling Point | 283 °C | |

| Density | 1.51 g/cm³ | |

| Flash Point | 125 °C | |

| pKa (Predicted) | -1.97 ± 0.29 |

Spectral Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental spectra are not available, predicted ¹H and ¹³C NMR chemical shifts can be estimated based on the chemical structure.

-

¹H NMR: A singlet corresponding to the methyl protons (S-CH₃) is expected, likely in the range of 2.5-2.7 ppm. A singlet for the proton at the 6-position of the pyrimidine ring would also be anticipated.

-

¹³C NMR: Signals for the five carbon atoms are expected. The carbon attached to the sulfur atom would appear in the aliphatic region, while the four pyrimidine ring carbons would be in the aromatic region. The carbons bonded to chlorine atoms are expected to be significantly deshielded.

3.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

C-H stretching (aromatic and aliphatic)

-

C=N and C=C stretching vibrations of the pyrimidine ring

-

C-Cl stretching

-

C-S stretching

3.3. Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of 195.07 g/mol , with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Fragmentation patterns would likely involve the loss of the methylsulfanyl group, chlorine atoms, and fragmentation of the pyrimidine ring.

Synthesis

A general procedure for the synthesis of this compound has been reported.

4.1. Experimental Protocol: Synthesis from 5-chloro-2-(methylthio)pyrimidin-4(3H)-one

This synthesis involves the chlorination of 5-chloro-2-(methylthio)pyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃).

-

Materials:

-

5-chloro-2-(methylthio)pyrimidin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous potassium carbonate (K₂CO₃) solution

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 5-chloro-2-(methylthio)pyrimidin-4(3H)-one in phosphorus oxychloride.

-

Heat the mixture to reflux for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess phosphorus oxychloride under reduced pressure.

-

Carefully add distilled water to the residue.

-

Adjust the pH of the solution to 7-8 with an aqueous potassium carbonate solution.

-

Extract the aqueous layer with dichloromethane (4 x 50 mL).

-

Combine the organic layers and wash with saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure and dry in a vacuum to yield this compound as a light brown solid.

-

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is primarily governed by the two chlorine substituents on the electron-deficient pyrimidine ring, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions.

5.1. Nucleophilic Substitution

The chlorine atoms at the C4 and C5 positions are potential sites for nucleophilic attack. The regioselectivity of such reactions would depend on the nature of the nucleophile and the reaction conditions. Generally, the C4 position in dichloropyrimidines is more reactive towards nucleophiles than the C2 or C5 positions. However, the specific substitution pattern for the 4,5-dichloro isomer requires experimental verification. Common nucleophiles used in reactions with chloropyrimidines include amines, alkoxides, and thiolates.

Diagram 2: Potential Nucleophilic Substitution Pathways

Caption: Potential sites for nucleophilic attack on the pyrimidine ring.

5.2. Stability

Information regarding the specific stability of this compound is limited. As a general consideration for halogenated heterocyclic compounds, stability can be affected by factors such as pH, temperature, and exposure to light. It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°C.

Biological Activity and Applications in Drug Development

While specific biological data for this compound is not widely published, the pyrimidine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.[3] Pyrimidine derivatives are known to exhibit a broad range of biological activities, including but not limited to:

-

Anticancer Activity: Many pyrimidine-based compounds are utilized as kinase inhibitors in cancer therapy.[4]

-

Antiviral Activity: Pyrimidine analogues are integral to several antiviral medications.[1]

-

Antibacterial and Antifungal Activity: The pyrimidine core is present in various antimicrobial agents.

The title compound serves as a valuable starting material for the synthesis of libraries of novel pyrimidine derivatives for screening in various biological assays. Its potential as a precursor for kinase inhibitors, for example, makes it a compound of interest for oncology drug discovery programs.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and agrochemicals. This guide has summarized the available information on its physical and chemical properties, synthesis, and potential reactivity. Further experimental investigation into its spectral characteristics, solubility, stability, and biological activity is warranted to fully elucidate its potential in various research and development applications.

References

CAS number and molecular structure of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 4,5-Dichloro-2-(methylsulfanyl)pyrimidine, including its chemical identity, physicochemical properties, relevant experimental protocols, and safety information.

Chemical Identity and Molecular Structure

This compound is a substituted pyrimidine derivative. Its unique structure, featuring two chlorine atoms and a methylsulfanyl group, makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds.

CAS Number: 99469-85-9

Molecular Formula: C₅H₄Cl₂N₂S

Molecular Structure:

Caption: 2D Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 195.07 g/mol | [1][2] |

| Boiling Point | 283 °C | [1] |

| Density | 1.51 g/cm³ | [1] |

| Flash Point | 125 °C | [1] |

| pKa | -1.97 ± 0.29 (Predicted) | [1] |

| Canonical SMILES | CSC1=NC=C(C(=N1)Cl)Cl | [2] |

| InChI Key | JATIYCWFOYRIEM-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of this compound

A general and efficient laboratory-scale synthesis of this compound has been reported.[1] The protocol involves the chlorination of a pyrimidinone precursor.

Materials:

-

5-chloro-2-(methylthio)pyrimidin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous potassium carbonate (K₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

Saturated saline solution

Procedure:

-

A suspension of 5-chloro-2-(methylthio)pyrimidin-4(3H)-one (24 g, 0.136 mol) in phosphorus oxychloride (200 mL) is prepared in a suitable reaction vessel.

-

The mixture is heated to reflux and maintained at this temperature for 2 hours.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

Excess phosphorus oxychloride is removed under reduced pressure.

-

The resulting residue is carefully treated with distilled water (150 mL).

-

The pH of the mixture is adjusted to approximately 7-8 using an aqueous solution of potassium carbonate.

-

The aqueous mixture is then extracted with dichloromethane (4 x 50 mL).

-

The combined organic layers are washed with saturated saline solution (50 mL).

-

The organic phase is dried over anhydrous sodium sulfate and subsequently filtered.

-

The filtrate is concentrated under reduced pressure, and the resulting solid is dried under vacuum to yield this compound.

Reported Yield: 23 g (86% yield) as a light brown solid.[1]

Logical Workflow for Chemical Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound, starting from its name.

Caption: Workflow for Chemical Compound Characterization.

Safety and Handling Information

While a comprehensive safety data sheet (SDS) for this compound was not available in the public domain, information on structurally similar compounds suggests that appropriate safety precautions should be taken when handling this chemical. Researchers should treat this compound as potentially hazardous and handle it in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes, as well as inhalation of dust or vapors, should be avoided. For detailed safety information, it is recommended to consult the supplier-specific SDS.

References

An In-depth Technical Guide on the Solubility and Stability of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine, a key intermediate in various synthetic applications. Due to the limited availability of public data on this specific compound, this document focuses on outlining the requisite experimental protocols for determining these critical physicochemical properties. Detailed methodologies for solubility and stability assessments are presented to enable researchers to generate reliable data for drug discovery, development, and quality control processes. This guide also includes standardized tables for the systematic presentation of future experimental findings and visual workflows to guide laboratory investigations.

Introduction

This compound is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and materials science. An understanding of its solubility and stability in various solvents and conditions is paramount for its effective use in research and development. Solubility influences formulation development, bioavailability, and reaction kinetics, while stability data are crucial for determining storage conditions, shelf-life, and degradation pathways. This guide provides the foundational methodologies for characterizing these essential properties.

Chemical Information:

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 99469-85-9 | [1][2][3][4] |

| Molecular Formula | C5H4Cl2N2S | [3][5][6] |

| Molecular Weight | 195.07 g/mol | [5] |

| Canonical SMILES | CSC1=NC(=C(C(=N1)Cl)Cl) | N/A |

| Structure | N/A |

Solubility Profile

The solubility of a compound is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility in various chemical reactions. To date, specific quantitative solubility data for this compound in common laboratory solvents has not been reported in publicly accessible literature. Therefore, this section provides a standardized table for recording such data once determined experimentally.

Quantitative Solubility Data

The following table has been structured to present the solubility of this compound in a range of common solvents at standard laboratory temperature. It is recommended that solubility be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Solubility of this compound in Common Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 10.2 | Data not available | Data not available | HPLC-UV |

| Ethanol | 5.2 | Data not available | Data not available | HPLC-UV |

| Methanol | 6.6 | Data not available | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available | Data not available | HPLC-UV |

| N,N-Dimethylformamide (DMF) | 6.4 | Data not available | Data not available | HPLC-UV |

| Acetone | 5.1 | Data not available | Data not available | HPLC-UV |

| Acetonitrile | 5.8 | Data not available | Data not available | HPLC-UV |

| Dichloromethane | 3.1 | Data not available | Data not available | HPLC-UV |

| Tetrahydrofuran (THF) | 4.0 | Data not available | Data not available | HPLC-UV |

Note: The data fields in this table are intentionally left blank as no public data is currently available. Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes a standardized method for determining the thermodynamic solubility of this compound in a given solvent.

Objective: To determine the equilibrium concentration of the compound in a saturated solution at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a 2 mL glass vial.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Prepare a series of dilutions of the filtered saturated solution with the same solvent to fall within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

References

Quantum Chemical Insights into Pyrimidine Chlorination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the application of quantum chemical computational studies to elucidate the mechanisms of pyrimidine chlorination. Understanding these reactions at a molecular level is crucial for various fields, including the development of novel pharmaceuticals and the assessment of disinfection byproducts in water treatment. This document provides an overview of the theoretical framework, computational methodologies, and key findings in this area of research.

Core Concepts in Pyrimidine Chlorination

Pyrimidine and its derivatives are fundamental heterocyclic compounds, forming the backbone of nucleobases such as cytosine, thymine, and uracil. The chlorination of these molecules is a subject of significant interest due to its role in both synthetic chemistry and environmental science. Quantum chemical studies have been instrumental in unraveling the intricacies of these reactions.

A key aspect investigated in computational studies is the reactivity of different sites on the pyrimidine ring towards electrophilic attack by a chlorinating agent. The distribution of electron density in the pyrimidine ring, which is influenced by substituents, determines the most favorable positions for chlorination.

Recent computational research indicates that the specific form of the pyrimidine molecule, whether neutral or anionic, plays a critical role in the chlorination process. For instance, in the chlorination of uracil and thymine, as well as their corresponding nucleosides, the anion salt forms are key participants.[1] Conversely, the neutral forms are the predominant contributors to the chlorination of cytosine and cytidine.[1]

Based on both kinetic and thermodynamic considerations from computational models, the C5 position is identified as the most reactive site for uracil and thymine.[1] For cytosine and its nucleoside, cytidine, the N1, C5, and N4 positions are all potential reaction sites.[1] The C6 position in pyrimidine compounds is generally found to be less susceptible to electrophilic attack by Cl+ due to its positive charge.[1]

Computational Methodologies

Quantum chemical calculations provide a powerful toolkit for modeling chemical reactions, offering insights into geometries, energies, and electronic structures of reactants, transition states, and products. Density Functional Theory (DFT) is a widely used method in this context due to its balance of computational cost and accuracy.

Experimental Protocols

A typical computational study on pyrimidine chlorination involves the following steps:

-

Model System Definition: The pyrimidine derivative and the chlorinating agent (e.g., HOCl) are defined as the model system. The choice of the model system is critical for obtaining meaningful results.

-

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations. This is typically performed using a specific level of theory and basis set, for example, the B3LYP functional with the 6-311++G** basis set.[2]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to energy minima (for stable species) or first-order saddle points (for transition states). These calculations also provide thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Transition State Search: Locating the transition state structure is crucial for understanding the reaction mechanism and calculating the activation energy. Methods like the synchronous transit-guided quasi-Newton (STQN) method are often employed for this purpose.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the reactants and products on the potential energy surface.

-

Solvation Effects: To simulate the reaction in a solvent environment, implicit or explicit solvation models can be incorporated into the calculations. The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model.[3]

-

Analysis of Electronic Properties: Various analyses, such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and analysis of frontier molecular orbitals (HOMO and LUMO), are conducted to understand the electronic aspects of the reaction, including charge transfer and bond formation/breaking.

Data Presentation

The quantitative data obtained from quantum chemical calculations are essential for comparing the reactivity of different sites and understanding the reaction mechanism. The following tables summarize key parameters from a representative computational study on pyrimidine chlorination.

Table 1: Calculated Activation Energies and Reaction Enthalpies for the Chlorination of Pyrimidine Derivatives

| Pyrimidine Derivative | Reaction Site | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Uracil (anion) | C5 | 15.2 | -25.8 |

| Thymine (anion) | C5 | 14.8 | -26.5 |

| Cytosine (neutral) | N1 | 18.5 | -18.2 |

| Cytosine (neutral) | C5 | 20.1 | -15.7 |

| Cytosine (neutral) | N4 | 19.3 | -17.1 |

Note: The values presented are representative and may vary depending on the specific computational method and model system used.

Table 2: Key Geometric Parameters of the Transition State for C5 Chlorination of Uracil Anion

| Parameter | Value (Å) |

| C5-Cl bond length | 2.15 |

| C5-C4 bond length | 1.42 |

| C5-C6 bond length | 1.41 |

| N1-C6 bond length | 1.38 |

Note: The values presented are representative and may vary depending on the specific computational method and model system used.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a computational study on pyrimidine chlorination and a generalized mechanism for the reaction.

Caption: Computational workflow for studying pyrimidine chlorination.

Caption: Generalized mechanism for electrophilic chlorination of pyrimidine.

References

- 1. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Nucleophilic Substitution on 4,5-Dichloro-2-(methylsulfanyl)pyrimidine: Application Notes for Researchers

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the nucleophilic substitution on 4,5-dichloro-2-(methylsulfanyl)pyrimidine, a key building block in the synthesis of various biologically active compounds. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a versatile heterocyclic compound featuring two reactive chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring, coupled with the presence of the chloro substituents, facilitates the displacement of the chlorine atoms by a variety of nucleophiles. This reactivity profile makes it an attractive scaffold for the synthesis of diverse chemical libraries for drug discovery programs. The regioselectivity of the substitution is a critical aspect of its chemistry, with the C4 position generally being more susceptible to nucleophilic attack than the C5 position, influenced by both steric and electronic factors.

General Reaction Scheme & Regioselectivity

The nucleophilic substitution on this compound typically proceeds with the displacement of one of the chlorine atoms by a nucleophile (Nu-H), such as an amine, thiol, or alcohol. The reaction is generally carried out in the presence of a base to neutralize the liberated HCl.

Caption: General workflow for nucleophilic substitution.

The regioselectivity of the reaction is a key consideration. Generally, for dichloropyrimidines, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 and C5 positions. In the case of this compound, the C4-chloro is the more reactive site for substitution.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution on chloro-substituted pyrimidines, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Nucleophilic Substitution with Amines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Primary Amine | DIPEA | NMP | 80 - 120 | 2 - 24 | 4-Amino-5-chloro-2-(methylsulfanyl)pyrimidine | Good |

| Secondary Amine | K₂CO₃ | DMF | 80 - 120 | 2 - 24 | 4-(Dialkylamino)-5-chloro-2-(methylsulfanyl)pyrimidine | Good |

| Aniline | NaH | THF | rt - 60 | 1 - 12 | 4-Anilino-5-chloro-2-(methylsulfanyl)pyrimidine | Moderate |

Table 2: Nucleophilic Substitution with Thiols

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Thiophenol | NaH | DMF | 25 - 80 | 1 - 12 | 5-Chloro-4-(phenylthio)-2-(methylsulfanyl)pyrimidine | Good |

| Alkanethiol | K₂CO₃ | Acetonitrile | 25 - 80 | 1 - 12 | 4-(Alkylthio)-5-chloro-2-(methylsulfanyl)pyrimidine | Good |

Table 3: Nucleophilic Substitution with Alcohols/Alkoxides

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Sodium Methoxide | - | Methanol | rt - reflux | 1 - 24 | 5-Chloro-4-methoxy-2-(methylsulfanyl)pyrimidine | Good |

| Ethanol | NaH | Ethanol | rt - reflux | 1 - 24 | 5-Chloro-4-ethoxy-2-(methylsulfanyl)pyrimidine | Good |

Experimental Protocols

The following are generalized protocols for nucleophilic substitution reactions on this compound. Researchers should optimize these conditions for their specific nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

-

This compound

-

Amine nucleophile (e.g., primary or secondary amine)

-

Base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃))

-

Solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF))

-

Reaction vessel (e.g., round-bottom flask with condenser)

-

Standard work-up and purification reagents and equipment

Procedure:

-

To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-chloro-2-(methylsulfanyl)pyrimidine derivative.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol details the reaction of this compound with thiols to form 4-(alkyl/arylthio)-5-chloro-2-(methylsulfanyl)pyrimidine derivatives.

Materials:

-

This compound

-

Thiol nucleophile (e.g., thiophenol, alkanethiol)

-

Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

-

Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Reaction vessel

-

Standard work-up and purification reagents and equipment

Procedure:

-

Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen solvent at room temperature.

-

Add this compound (1.0 equiv.) to the thiolate solution.

-

Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to isolate the desired product.

Protocol 3: Reaction with Alcohol/Alkoxide Nucleophiles

This protocol describes the synthesis of 4-alkoxy-5-chloro-2-(methylsulfanyl)pyrimidine derivatives from this compound and alcohols.

Materials:

-

This compound

-

Alcohol nucleophile (e.g., methanol, ethanol)

-

Base (e.g., Sodium metal (Na), Sodium Hydride (NaH))

-

Solvent (e.g., the corresponding alcohol, THF)

-

Reaction vessel

-

Standard work-up and purification reagents and equipment

Procedure:

-

Generate the alkoxide in situ by carefully adding the base (1.1 equiv.) to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base.

-

Add this compound (1.0 equiv.) to the alkoxide solution.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, quench the reaction carefully with water (if Na or NaH was used).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it, and concentrate to obtain the crude product for purification.

Logical Workflow Diagram